N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutylamine to form an amide intermediate. This intermediate is then reacted with 1-methyl-1H-indole-4-carboxylic acid to yield the final urea derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another urea derivative with similar structural features.
N-(3,4-dimethoxyphenyl)-N’-(1-methyl-1H-indol-3-yl)urea: A closely related compound with slight variations in the substitution pattern.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1-methylindol-4-yl)urea |
InChI |
InChI=1S/C22H27N3O3/c1-14(2)21(15-9-10-19(27-4)20(13-15)28-5)24-22(26)23-17-7-6-8-18-16(17)11-12-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26) |
InChI Key |
RTWOIGZGTIRRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
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